2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, a thiophene ring, and a quinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. One common method involves the S-alkylation of a thiol compound with a bromophenyl ketone under alkaline conditions. This is followed by the cyclization of the intermediate product to form the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A compound with antioxidant properties.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-phenyl-1-ethanol: A compound with similar structural features.
Uniqueness
The uniqueness of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
327068-48-4 |
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Molecular Formula |
C26H25BrN2OS2 |
Molecular Weight |
525.5g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25BrN2OS2/c1-26(2,3)17-8-11-21-19(13-17)24(23-5-4-12-31-23)20(14-28)25(29-21)32-15-22(30)16-6-9-18(27)10-7-16/h4-7,9-10,12,17H,8,11,13,15H2,1-3H3 |
InChI Key |
VAMFFXIUZRYRGA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)C#N)C4=CC=CS4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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